molecular formula C21H25NO6S B11683647 Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11683647
M. Wt: 419.5 g/mol
InChI Key: PTEQFTYWFMDNQQ-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a trimethoxyphenyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Trimethoxyphenyl Group: This step involves the acylation of the benzothiophene core with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.

    Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting or activating their function. The benzothiophene core may also play a role in the compound’s activity by stabilizing its interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxyphenyl group but lacks the benzothiophene core.

    6-Methyl-2-(3,4,5-trimethoxyphenyl)benzothiophene: Similar structure but without the ester group.

Uniqueness

Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a benzothiophene core, a trimethoxyphenyl group, and a methyl ester

Biological Activity

Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C21H25NO6S
Molecular Weight : 419.5 g/mol
IUPAC Name : methyl 6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
InChI Key : PTEQFTYWFMDNQQ-UHFFFAOYSA-N

This compound features a benzothiophene core combined with a trimethoxyphenyl group and a methyl ester functional group. These structural components are believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trimethoxyphenyl group is known for its potential to interact with enzymes and receptors, influencing their activity. The benzothiophene core may enhance the stability of these interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives similar to this compound. For instance:

  • In Vitro Studies : Compounds with similar structures have shown promising antiproliferative effects against liver (HepG2) and prostate (PC-3) cancer cell lines. The best-performing derivatives in these studies displayed IC50 values ranging from 2.15 to 3.12 μM against HepG2 cells and moderate activity against PC-3 cells .
  • Mechanistic Insights : Some derivatives induced apoptosis through caspase activation and cell cycle arrest at the S phase or G1/S phase . This suggests that this compound may exhibit similar properties.

Enzyme Inhibition

The compound's structure allows it to potentially inhibit key enzymes involved in cancer progression. For example:

  • VEGFR-2 and AKT Inhibition : Similar thiophene derivatives have been shown to inhibit VEGFR-2 and AKT pathways at low concentrations (IC50 values as low as 0.075 μM for VEGFR-2), which are crucial for tumor growth and survival .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesAnticancer Activity (IC50)
This compoundBenzothiophene core + Trimethoxyphenyl groupTBD
Methyl 3,4,5-trimethoxybenzoateLacks benzothiophene coreModerate
6-Methyl-2-(3,4,5-trimethoxyphenyl)benzothiopheneSimilar structure without esterTBD

Case Studies

A study focused on related compounds indicated that substituents on the phenyl ring significantly influenced cytotoxicity against cancer cell lines. For example:

  • Chloro Derivative (Compound 3b) : Showed high efficacy against HepG2 cells with an IC50 of 3.105 μM.
  • Trimethoxy Analog (Compound 3g) : Exhibited strong inhibitory activity on HepG2 cells with an IC50 of 3.77 μM .

Properties

Molecular Formula

C21H25NO6S

Molecular Weight

419.5 g/mol

IUPAC Name

methyl 6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H25NO6S/c1-11-6-7-13-16(8-11)29-20(17(13)21(24)28-5)22-19(23)12-9-14(25-2)18(27-4)15(10-12)26-3/h9-11H,6-8H2,1-5H3,(H,22,23)

InChI Key

PTEQFTYWFMDNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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